7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane
Description
“7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It is a derivative of the parent compound “bicyclo[2.2.1]heptane”, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” and its derivatives can be achieved through various methods. One common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .Chemical Reactions Analysis
The chemical reactions involving “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” can be complex and diverse. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another example is a sequential Diels Alder reaction/rearrangement sequence developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . Future research could focus on improving the synthesis methods and exploring the potential applications of “7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane” and its derivatives in various fields.
properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-7-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-9-10(8(1)7-11-9)12-3-5-13-6-4-12/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHYKMLWOEUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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